molecular formula C16H22N4O2 B8550065 1-Piperazinecarboxylic acid,4-imidazo[1,2-a]pyridin-3-yl-,1,1-dimethylethyl ester

1-Piperazinecarboxylic acid,4-imidazo[1,2-a]pyridin-3-yl-,1,1-dimethylethyl ester

Cat. No. B8550065
M. Wt: 302.37 g/mol
InChI Key: QKTLLAFJZWRVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08680114B2

Procedure details

A solution of 4-imidazo[1,2-a]pyridin-3-yl-piperazine-1-carboxylic acid tert-butyl ester (950 mg, 3.14 mmol) in DCM (10 mL) and 2.0N HCl in Et2O (5 mL) was stirred for 12 hours. A precipitate formed and was filtered off to give 3-piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride as a red solid (800 mg).
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[N:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:17]3=[N:16][CH:15]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.C(Cl)[Cl:24]>Cl.CCOCC>[ClH:24].[ClH:24].[N:11]1([C:14]2[N:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:17]3=[N:16][CH:15]=2)[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
950 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=CN=C2N1C=CC=C2
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.N1(CCNCC1)C1=CN=C2N1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.